molecular formula C24H25N3O4S B2892082 2-{[3-cyano-4-(3,4-dimethoxyphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-(4-ethylphenyl)acetamide CAS No. 799799-80-7

2-{[3-cyano-4-(3,4-dimethoxyphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-(4-ethylphenyl)acetamide

Cat. No.: B2892082
CAS No.: 799799-80-7
M. Wt: 451.54
InChI Key: LVKMJLPMYHFBNP-UHFFFAOYSA-N
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Description

The compound 2-{[3-cyano-4-(3,4-dimethoxyphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-(4-ethylphenyl)acetamide (hereafter referred to as the target compound) is a structurally complex molecule featuring a tetrahydropyridinone core substituted with a 3,4-dimethoxyphenyl group, a cyano group, and a sulfanyl-linked acetamide moiety. The 4-ethylphenyl substituent on the acetamide distinguishes it from analogs with alternative aromatic or heteroaromatic groups.

Key structural features include:

  • Tetrahydropyridinone core: A partially saturated six-membered ring with a ketone group at position 4.
  • Sulfanyl-acetamide bridge: A thioether linkage connecting the tetrahydropyridinone to the N-(4-ethylphenyl)acetamide group, which may influence metabolic stability and target binding.

Properties

IUPAC Name

2-[[5-cyano-4-(3,4-dimethoxyphenyl)-2-oxo-3,4-dihydro-1H-pyridin-6-yl]sulfanyl]-N-(4-ethylphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N3O4S/c1-4-15-5-8-17(9-6-15)26-23(29)14-32-24-19(13-25)18(12-22(28)27-24)16-7-10-20(30-2)21(11-16)31-3/h5-11,18H,4,12,14H2,1-3H3,(H,26,29)(H,27,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVKMJLPMYHFBNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)CSC2=C(C(CC(=O)N2)C3=CC(=C(C=C3)OC)OC)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-{[3-cyano-4-(3,4-dimethoxyphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-(4-ethylphenyl)acetamide involves multiple steps, typically starting with the preparation of the core pyridine structure. The synthetic route may include:

    Formation of the Pyridine Core: This can be achieved through a cyclization reaction involving appropriate precursors.

    Introduction of Functional Groups: The cyano, dimethoxyphenyl, and hydroxy groups are introduced through various substitution reactions.

    Sulfanyl Group Addition: The sulfanyl group is added using thiol reagents under specific conditions.

    Acetamide Formation: The final step involves the formation of the acetamide group through an amide coupling reaction.

Industrial production methods would likely involve optimization of these steps to ensure high yield and purity, using scalable reaction conditions and efficient purification techniques.

Chemical Reactions Analysis

2-{[3-cyano-4-(3,4-dimethoxyphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-(4-ethylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The cyano group can be reduced to an amine.

    Substitution: The dimethoxyphenyl group can undergo electrophilic aromatic substitution reactions.

    Coupling Reactions: The compound can participate in Suzuki–Miyaura coupling reactions to form new carbon-carbon bonds.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and palladium catalysts for coupling reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-{[3-cyano-4-(3,4-dimethoxyphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-(4-ethylphenyl)acetamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be studied for its potential biological activity, including enzyme inhibition or receptor binding.

    Medicine: Research may explore its potential as a therapeutic agent for various diseases.

    Industry: It can be used in the development of new materials or as a precursor for other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-{[3-cyano-4-(3,4-dimethoxyphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-(4-ethylphenyl)acetamide involves its interaction with specific molecular targets. The cyano group may interact with enzymes or receptors, while the hydroxy and dimethoxyphenyl groups can participate in hydrogen bonding and hydrophobic interactions. The sulfanyl group may also play a role in the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The target compound belongs to a broader class of sulfanyl-acetamide derivatives. Below is a comparative analysis of its structural analogs:

Table 1: Structural and Functional Comparison of Key Analogs
Compound Name/ID Core Structure R1 (Pyridinone Substituent) R2 (Acetamide Substituent) Molecular Weight Key Properties/Activities
Target Compound Tetrahydropyridinone 3,4-dimethoxyphenyl 4-ethylphenyl 441.48* Likely kinase/receptor modulation
BI81765 Tetrahydropyridinone 4-methylphenyl 4-fluorophenyl 395.45 Potential kinase inhibitor
Necrostatin-34 Tetrahydropyridinone 4-methylphenyl 1,3-thiazol-2-yl 384.48 RIPK1 inhibitor
Compound Tetrahydropyridinone 3,4-dimethoxyphenyl 2-fluorophenyl 441.48 Structural analog with altered SAR
VUAA1 Triazole 4-ethyl-5-(3-pyridinyl) 4-ethylphenyl 384.45† Orco allosteric agonist

*Calculated based on C₂₂H₂₃N₃O₄S.

Key Observations:

Substituent Position and Electronic Effects: The 3,4-dimethoxyphenyl group (target compound) enhances hydrophilicity compared to the 4-methylphenyl (BI81765, Necrostatin-34) or 4-ethylphenyl (VUAA1). Methoxy groups may improve solubility and hydrogen-bonding interactions with targets .

Core Heterocycle Variations: Replacement of the tetrahydropyridinone with a triazole (VUAA1) shifts biological activity from kinase inhibition to olfactory receptor modulation .

Biological Activity :

  • Necrostatin-34 demonstrates RIPK1 inhibition, highlighting the impact of the 1,3-thiazol-2-yl acetamide substituent on kinase selectivity .
  • The sulfanyl bridge in the target compound and BI81765 may confer metabolic stability compared to ester or amide linkages in other analogs .

Physicochemical and Spectroscopic Properties

Table 2: Physical and Spectral Data for Selected Analogs
Compound Name/ID Melting Point (°C) IR Peaks (cm⁻¹) Key NMR Signals (δ, ppm)
Target Compound Not reported ~2200 (C≡N), ~1660 (C=O) Aromatic H: 6.8–7.5; CH₃: 1.2–1.5
4k () 217–219 2214 (C≡N), 1664 (C=O) Aromatic H: 6.9–7.6; OCH₃: 3.8
13a () 288 2214 (C≡N), 1664 (C=O) CH₃: 2.30; NH₂: 7.20
  • IR Spectroscopy: All analogs show characteristic cyano (~2200 cm⁻¹) and carbonyl (~1660–1664 cm⁻¹) stretches, confirming structural consistency .
  • NMR : Aromatic protons in the target compound and analogs (e.g., 4k) resonate between δ 6.8–7.6 ppm, while alkyl groups (e.g., CH₃ in 13a) appear at δ 1.2–2.3 ppm .

Q & A

Q. What are the critical synthetic steps and optimal reaction conditions for this compound?

The synthesis involves a multi-step sequence:

Cyclization : Formation of the tetrahydropyridine core using 3,4-dimethoxyphenyl precursors under basic conditions (e.g., K₂CO₃ in DMF at 80°C for 12 hours) to promote keto-enol tautomerization .

Thioether Formation : Nucleophilic substitution between the tetrahydropyridine-thiol intermediate and chloroacetamide derivatives in ethanol under reflux, requiring precise pH control (8.5–9.0) to avoid side reactions .

Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (DMSO/water) achieves >95% purity .

Q. Key Optimization Parameters :

StepReagents/ConditionsYield
CyclizationDMF, 80°C, 12h60–68%
Thioether CouplingEthanol, reflux, pH 8.5–9.072–78%

Q. How is the compound structurally characterized to confirm purity and identity?

Methodology :

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H NMR : Aromatic protons (δ 6.8–7.5 ppm), methoxy groups (δ 3.7–3.9 ppm), and acetamide NH (δ 10.2 ppm) .
    • ¹³C NMR : Carbonyl (C=O) at δ 170–175 ppm and cyano (CN) at δ 115–120 ppm .
  • High-Resolution Mass Spectrometry (HRMS) : Molecular ion peak at m/z 493.15 [M+H]⁺ confirms molecular weight .
  • HPLC-PDA : Purity >98% using a C18 column (acetonitrile/water, 60:40 gradient) .

Q. What functional groups dominate its reactivity and potential bioactivity?

Key Functional Groups :

  • Cyano (–CN) : Participates in hydrogen bonding with enzyme active sites (e.g., kinase inhibitors) .
  • Sulfanyl (–S–) : Enhances redox activity and metal coordination potential .
  • Acetamide (–NHCO–) : Stabilizes protein interactions via backbone hydrogen bonding .

Bioactivity Hypothesis :
The 3,4-dimethoxyphenyl moiety may confer selectivity for adenosine receptors, while the tetrahydropyridine core could modulate calcium channels .

Advanced Research Questions

Q. How can contradictory reports about its biological activity be systematically resolved?

Methodological Approach :

Dose-Response Studies : Compare IC₅₀ values across cell lines (e.g., HEK293 vs. HeLa) to assess tissue specificity .

Target Deconvolution : Use siRNA knockdown or CRISPR-Cas9 to identify primary molecular targets .

Metabolite Profiling : LC-MS/MS to rule out activity from degradation products .

Q. Example Contradiction :

  • Reported IC₅₀ Variation : 2.5 μM (cancer cells) vs. 18 μM (non-cancerous cells) suggests off-target effects .

Q. What strategies improve aqueous solubility for in vivo pharmacokinetic studies?

Optimization Methods :

  • Salt Formation : Use hydrochloride or sodium salts to enhance solubility (tested via shake-flask method) .
  • Nanoformulation : Encapsulate in PEGylated liposomes (size: 100–150 nm, PDI <0.2) for sustained release .
  • Prodrug Design : Introduce phosphate esters at the acetamide group, hydrolyzed in vivo .

Q. Solubility Data :

FormulationSolubility (mg/mL)
Free Base0.12
Hydrochloride Salt1.8
Liposomal4.5

Q. Which computational methods predict target interactions and binding affinity?

Workflow :

Molecular Docking : AutoDock Vina to screen against kinase databases (e.g., PDB: 3QKK) .

Molecular Dynamics (MD) Simulations : GROMACS to assess binding stability (50 ns trajectory, RMSD <2.0 Å) .

QSAR Modeling : Train models using IC₅₀ data from analogous pyridinone derivatives (R² >0.85) .

Q. Predicted Targets :

  • Top Hit : MAPK14 (p38α) with ΔG = −9.2 kcal/mol .

Q. How can instability in aqueous buffers be mitigated during formulation?

Stabilization Techniques :

  • Lyophilization : Prepare lyophilized powders with trehalose (cryoprotectant) for long-term storage .
  • pH Adjustment : Maintain pH 6.8–7.2 (phosphate buffer) to prevent hydrolysis of the sulfanyl group .
  • Antioxidants : Add 0.01% w/v ascorbic acid to suppress thiol oxidation .

Q. Stability Data :

ConditionHalf-Life (25°C)
pH 7.0 + Antioxidant>48 hours
pH 5.03.2 hours

Q. What methodologies assess environmental impact and biodegradation pathways?

Ecotoxicity Protocol :

OECD 301D Test : Measure biodegradation in activated sludge (28-day study) .

LC-MS/MS Quantification : Detect metabolites in soil/water matrices (LOQ: 0.1 ppb) .

Daphnia magna Assay : Determine EC₅₀ for acute toxicity .

Q. Preliminary Data :

  • Biodegradation : 12% mineralization after 28 days .
  • Ecotoxicity : EC₅₀ = 8.7 mg/L (Daphnia magna) .

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